7-(4-chlorophenyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
Description
The compound 7-(4-chlorophenyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine (Compound ID: K405-0610) is a pyrrolo[2,3-d]pyrimidine derivative with a molecular formula of C₂₈H₂₃ClFN₅ and a molecular weight of 483.98 g/mol . Key structural features include:
- A pyrrolo[2,3-d]pyrimidine core substituted at the 4-position with a 4-(4-fluorophenyl)piperazinyl group, at the 5-position with a phenyl ring, and at the 7-position with a 4-chlorophenyl group.
- Physicochemical properties: logP = 7.0315, polar surface area = 29.47 Ų, and hydrogen bond acceptors = 2 .
Properties
Molecular Formula |
C28H23ClFN5 |
|---|---|
Molecular Weight |
484.0 g/mol |
IUPAC Name |
7-(4-chlorophenyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-5-phenylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C28H23ClFN5/c29-21-6-10-24(11-7-21)35-18-25(20-4-2-1-3-5-20)26-27(31-19-32-28(26)35)34-16-14-33(15-17-34)23-12-8-22(30)9-13-23/h1-13,18-19H,14-17H2 |
InChI Key |
JECSDBTZTLABEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=NC=NC4=C3C(=CN4C5=CC=C(C=C5)Cl)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-chlorophenyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: The introduction of the chlorophenyl, fluorophenyl, and phenyl groups is usually carried out through nucleophilic substitution reactions. These reactions often require the use of catalysts and specific reaction conditions to ensure high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Optimization of Reaction Conditions: To maximize yield and minimize by-products, reaction conditions such as temperature, pressure, and solvent choice are carefully optimized.
Scale-Up Processes: Techniques such as continuous flow chemistry may be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-(4-chlorophenyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
7-(4-chlorophenyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
Biological Research: The compound is used in biological assays to study its effects on cellular pathways and molecular targets.
Chemical Biology: Researchers use this compound to investigate its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 7-(4-chlorophenyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may:
Bind to Receptors: It can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling pathways.
Inhibit Enzymes: The compound may inhibit the activity of certain enzymes, leading to changes in cellular metabolism and function.
Modulate Gene Expression: It can influence the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the 4-Position
Piperazinyl vs. Pyrrolidinyl Groups
- Analog 1 : 5-(4-Chlorophenyl)-7-(4-methylphenyl)-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine (C₂₃H₂₁ClN₄) replaces the piperazine with a pyrrolidinyl group . This results in reduced steric bulk and altered hydrogen-bonding capacity. Crystallographic studies reveal C–H···π interactions and pseudoinversion symmetry in its molecular packing, stabilizing the crystal lattice .
Piperazinyl Substituent Modifications
Substituent Variations at the 5- and 7-Positions
- Target Compound : Features a 5-phenyl and 7-(4-chlorophenyl) configuration. The electron-withdrawing chlorine atom may enhance metabolic stability and π-π stacking interactions.
Physicochemical and Structural Comparisons
- Crystallographic Insights : Analog 1 exhibits two independent molecules (A and B) in its asymmetric unit, stabilized by intramolecular C–H···π interactions and pseudoinversion symmetry. The fused pyrrolo-pyrimidine ring is nearly planar (dihedral angles: 4.11° in A, 3.00° in B), whereas the target compound’s bulkier piperazinyl group likely disrupts such packing .
Biological Activity
The compound 7-(4-chlorophenyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a member of the pyrrolo[2,3-d]pyrimidine class, which has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and receptor modulation. This article reviews the biological activity of this compound, focusing on its anticancer properties, receptor interactions, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Pyrrolo[2,3-d]pyrimidine Core : This heterocyclic structure is known for its diverse biological activities.
- Substituents : The presence of chlorophenyl and fluorophenyl groups enhances its pharmacological profile.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrrolo[2,3-d]pyrimidine derivatives. The compound has shown promising results in various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | Not specified | Induction of apoptosis and necrosis |
| HeLa (Cervical Cancer) | Not specified | Inhibition of cell proliferation |
| CFPAC-1 (Pancreatic) | 0.79 | Apoptosis and cytotoxicity |
| SW620 (Colorectal) | Not specified | Cytostatic activity through mitochondrial pathways |
In particular, the compound exhibited an IC50 value of 0.79 µM against CFPAC-1 cells, indicating significant growth inhibition associated with apoptosis induction .
Receptor Interactions
The pyrrolo[2,3-d]pyrimidine scaffold has been identified as a potent inhibitor of various receptor tyrosine kinases (RTKs), including:
- VEGFR-2 : Involved in angiogenesis; inhibition can reduce tumor growth by limiting blood supply.
- EGFR : Targeting this receptor can hinder cancer cell proliferation.
The compound’s structural modifications have been shown to enhance binding affinity and selectivity towards these receptors, making it a candidate for further development as an anticancer agent .
Case Studies
- Study on Apoptosis Induction : In a controlled study involving CFPAC-1 cells, treatment with the compound resulted in significant apoptosis as assessed by Annexin V assays. The data suggested that the compound activates mitochondrial pathways leading to cell death .
- In Vivo Efficacy : Further research is needed to evaluate the in vivo efficacy of this compound. Preliminary data suggest that compounds within this class can effectively reduce tumor size in animal models when administered at appropriate dosages.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
